

# 8-Bromo-5-methoxyquinolin-4-ol structure and properties

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## Compound of Interest

Compound Name: **8-Bromo-5-methoxyquinolin-4-ol**

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An In-Depth Technical Guide to **8-Bromo-5-methoxyquinolin-4-ol**: Structure, Properties, and Synthesis

## Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.<sup>[1]</sup> Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.<sup>[1]</sup> This guide focuses on a specific derivative, **8-Bromo-5-methoxyquinolin-4-ol**, a heterocyclic compound with significant potential as a building block in drug discovery and material science. The molecule's unique architecture, featuring a bromine atom, a methoxy group, and a quinolin-4-ol core, presents a versatile platform for synthetic elaboration and biological investigation. The bromine at the 8-position provides a handle for cross-coupling reactions, while the 5-methoxy group modulates electronic properties and lipophilicity. The quinolin-4-ol moiety, existing in tautomeric equilibrium with its quinolin-4-one form, is a known metal-chelating pharmacophore, a feature often linked to the biological activity of related compounds.<sup>[2]</sup>

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structure, physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications.

## Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior and biological function. **8-Bromo-5-methoxyquinolin-4-ol** is characterized by a bicyclic quinoline ring system substituted at positions 4, 5, and 8.

A key structural feature of this molecule is its potential for keto-enol tautomerism. The 4-hydroxyquinoline form (the "enol") can exist in equilibrium with the 8-bromo-5-methoxy-1H-quinolin-4-one form (the "keto" tautomer). In solution and the solid state, the equilibrium often favors the quinolin-4-one form due to the stability of the amide-like functionality. This is a critical consideration for interpreting spectroscopic data and understanding potential intermolecular interactions.

Chemical Structure:

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Figure 1. Structure of **8-Bromo-5-methoxyquinolin-4-ol** and its quinolin-4-one tautomer.

Identifiers and Core Properties:

Property	Value	Source
IUPAC Name	8-Bromo-5-methoxyquinolin-4-ol	-
CAS Number	99365-44-3	[3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO <sub>2</sub>	-
Molecular Weight	254.08 g/mol	Calculated

## Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of **8-Bromo-5-methoxyquinolin-4-ol** is essential for its synthesis, purification, and characterization. The following data are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Physicochemical Properties:

Property	Predicted Value / Description	Rationale
Appearance	Off-white to pale yellow solid	Typical for functionalized quinoline derivatives.
Melting Point	>200 °C (Decomposition likely)	The quinolin-4-one structure allows for strong intermolecular hydrogen bonding, leading to a high melting point.
Solubility	Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.	The polar quinolone core is offset by the aromatic system and bromine, limiting aqueous solubility.

## Spectroscopic Analysis

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The expected spectral data for **8-Bromo-5-methoxyquinolin-4-ol** are outlined below.

### A. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum will reveal the arrangement of hydrogen atoms.

- Aromatic Protons ( $\delta$  7.0-8.5 ppm): The quinoline ring protons will appear in this region. The specific chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
- Methoxy Protons ( $-\text{OCH}_3$ ) ( $\delta$  3.9-4.1 ppm): A characteristic singlet integrating to three protons is expected for the methoxy group.<sup>[4]</sup>

- Hydroxyl/Amine Proton (-OH/-NH) ( $\delta$  10.0-12.0 ppm): A broad singlet, corresponding to the proton on the oxygen (in the 4-ol form) or nitrogen (in the 4-one form), is anticipated. Its chemical shift can be highly variable and dependent on solvent and concentration.

#### B. $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

- Carbonyl Carbon (C=O) ( $\delta$  ~170-180 ppm): The spectrum will be dominated by a peak in this region if the quinolin-4-one tautomer is prevalent.
- Aromatic Carbons ( $\delta$  ~100-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring will be observed. The carbon attached to the bromine (C8) and the carbon attached to the methoxy group (C5) will have distinct chemical shifts.
- Methoxy Carbon (-OCH<sub>3</sub>) ( $\delta$  ~55-60 ppm): A single peak corresponding to the methoxy carbon is expected.<sup>[4]</sup>

#### C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.<sup>[5]</sup>

- O-H/N-H Stretch (3200-3400 cm<sup>-1</sup>): A broad absorption band is expected, corresponding to the hydroxyl or amine group involved in hydrogen bonding.
- C=O Stretch (1640-1680 cm<sup>-1</sup>): A strong, sharp peak in this region would confirm the presence of the quinolin-4-one tautomer.
- C=C and C=N Stretches (1500-1620 cm<sup>-1</sup>): Multiple sharp peaks corresponding to the aromatic quinoline ring system.
- C-O Stretch (1200-1250 cm<sup>-1</sup>): A strong peak indicating the aryl-ether linkage of the methoxy group.
- C-Br Stretch (500-600 cm<sup>-1</sup>): A peak in the fingerprint region corresponding to the carbon-bromine bond.

#### D. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

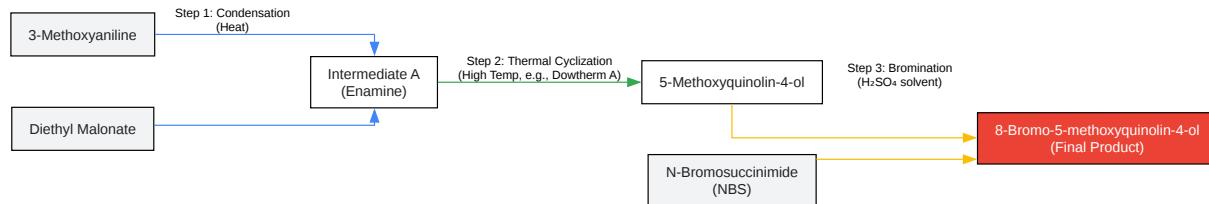
- Molecular Ion Peak ( $M^+$ ): The key feature will be a pair of peaks for the molecular ion at m/z 253 and 255, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Synthesis and Mechanistic Insights

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. While a specific documented synthesis for **8-Bromo-5-methoxyquinolin-4-ol** is not readily available, a logical pathway can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by regioselective bromination.

## Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methoxyaniline. The core of this strategy is the construction of the quinolin-4-one ring system, followed by a directed bromination at the C8 position.



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Caption: Proposed synthesis of **8-Bromo-5-methoxyquinolin-4-ol**.

## Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (3-methoxyphenylamino)methylenemalonate (Intermediate A)

- **Rationale:** This step involves a condensation reaction between the aniline and diethyl malonate to form an enamine intermediate, which is the precursor for cyclization. This is a standard first step in the Gould-Jacobs reaction, a related quinoline synthesis.
- **Procedure:**
  - Combine equimolar amounts of 3-methoxyaniline and diethyl malonate in a round-bottom flask.
  - Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by observing the collection of ethanol as a byproduct in a Dean-Stark trap.
  - After cooling, the crude product often solidifies. It can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure enamine intermediate.
- **Validation:** The structure of Intermediate A can be confirmed by  $^1\text{H}$  NMR (disappearance of the aniline -NH<sub>2</sub> protons, appearance of a new vinyl proton and N-H proton) and melting point analysis.

## Step 2: Synthesis of 5-Methoxyquinolin-4-ol (Thermal Cyclization)

- **Rationale:** High-temperature thermal cyclization of the enamine intermediate leads to the formation of the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperatures (around 250 °C).
- **Procedure:**
  - Add Intermediate A to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.
  - Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.
  - Allow the mixture to cool to around 100 °C and then pour it into a large volume of hexane or petroleum ether to precipitate the product.
  - Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry. The crude 5-methoxyquinolin-4-ol can be used directly in the next step or purified by

recrystallization.

- Validation: The product can be validated by  $^1\text{H}$  NMR, which will show a characteristic set of aromatic proton signals for the quinoline ring, and by mass spectrometry to confirm the correct molecular weight (175.18 g/mol).[6]

### Step 3: Synthesis of **8-Bromo-5-methoxyquinolin-4-ol** (Bromination)

- Rationale: The final step is the regioselective bromination of the quinoline ring. In a strong acid like sulfuric acid, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic substitution. The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions. The C4 position is blocked, and the C6 position is sterically hindered, favoring substitution at the C8 position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine.
- Procedure:
  - Carefully dissolve 5-methoxyquinolin-4-ol in concentrated sulfuric acid at 0 °C.
  - Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature between 0-5 °C to control the reaction rate and prevent side reactions.
  - Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Once the reaction is complete, carefully pour the mixture onto crushed ice.
  - Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH<sub>4</sub>OH) until a precipitate forms.
  - Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
  - The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

- Validation: The final structure must be confirmed by a full suite of spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS). Mass spectrometry is particularly crucial to confirm the incorporation of a single bromine atom via the characteristic  $\text{M}^+/\text{M}^{++2}$  isotopic pattern.

## Applications in Research and Drug Development

**8-Bromo-5-methoxyquinolin-4-ol** is not just a chemical curiosity; it is a platform molecule with significant potential in several areas of chemical and biological research.

- Scaffold for Medicinal Chemistry: The core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The bromine atom at the C8 position is particularly valuable, serving as a synthetic handle for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries for screening against various disease targets.
- Potential Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity.<sup>[7]</sup> <sup>[8]</sup> Some act as tubulin polymerization inhibitors, interfering with microtubule dynamics during cell division.<sup>[8]</sup> Others function as topoisomerase inhibitors or kinase inhibitors. The specific substitution pattern of 8-bromo and 5-methoxy groups could confer novel or enhanced activity against cancer cell lines, a hypothesis that warrants investigation. For instance, other brominated quinazolines have been shown to induce cytotoxic effects and inhibit the cell cycle in cancer cells.<sup>[9]</sup>
- Antimicrobial and Antiviral Potential: The 8-hydroxyquinoline scaffold (a close relative) is well-known for its antimicrobial properties, which are often attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.<sup>[2]</sup> Natural methoxyphenol compounds also demonstrate significant antimicrobial activity.<sup>[10]</sup><sup>[11]</sup> The combination of the quinoline core, the methoxy group, and the halogen in **8-Bromo-5-methoxyquinolin-4-ol** makes it a promising candidate for development as a novel antimicrobial or antiviral agent.
- Material Science: Quinoline derivatives are explored in material science for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The 8-hydroxyquinoline moiety is a classic ligand in the formation of fluorescent metal complexes like  $\text{Alq}_3$ . The bromo and methoxy substituents can be used to fine-tune the electronic and photophysical properties of such materials.

## Conclusion

**8-Bromo-5-methoxyquinolin-4-ol** is a strategically designed heterocyclic compound that combines several key features valuable for advanced chemical synthesis and biological research. Its structure offers a unique combination of a metal-chelating pharmacophore, an electronically-modulating methoxy group, and a synthetically versatile bromine handle. The detailed physicochemical, spectroscopic, and synthetic guide provided herein serves as a foundational resource for scientists looking to explore the potential of this molecule. Further investigation into its biological activities, particularly in the realms of oncology and infectious diseases, is highly warranted and could lead to the development of novel therapeutic agents.

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